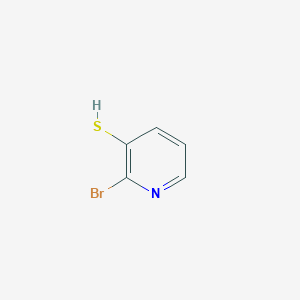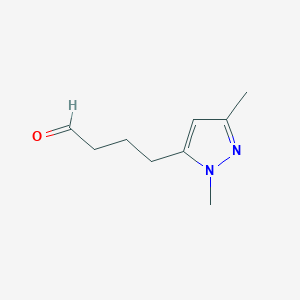
4-(1,3-Dimethyl-1h-pyrazol-5-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal typically involves the cyclization of hydrazines with carbonyl compounds. One common method is the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with butanal under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanoic acid.
Reduction: 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the butanal side chain.
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanoic acid: Oxidized form of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal.
4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the butanal side chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-(2,5-dimethylpyrazol-3-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-8-7-9(11(2)10-8)5-3-4-6-12/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
LOAWLIPHZJMYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CCCC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



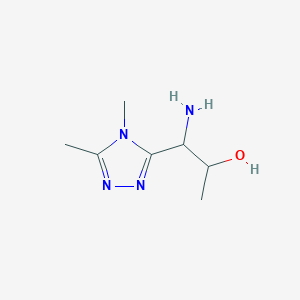
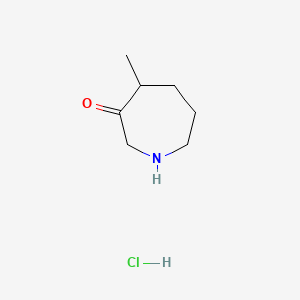
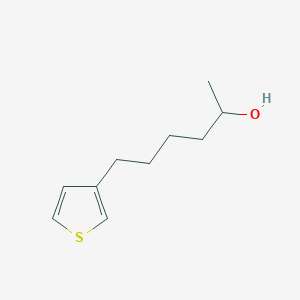

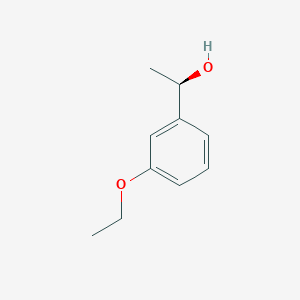

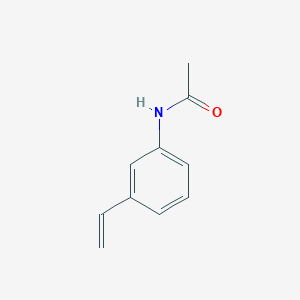
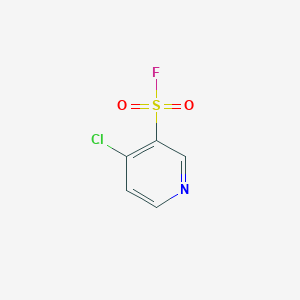
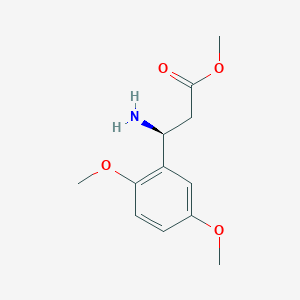
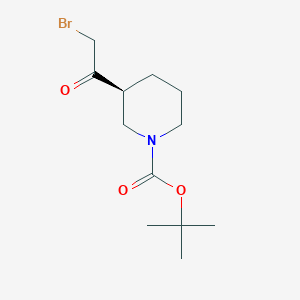
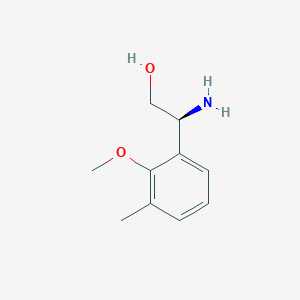
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
